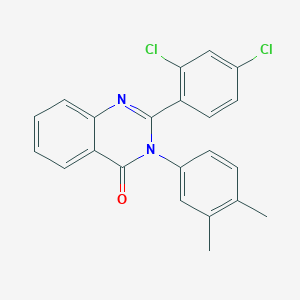

2-(2,4-Dichlorophenyl)-3-(3,4-dimethylphenyl)quinazolin-4-one

Description

2-(2,4-Dichlorophenyl)-3-(3,4-dimethylphenyl)quinazolin-4-one is a quinazolin-4-one derivative characterized by a bicyclic aromatic core with substituted phenyl groups at positions 2 and 2. The 2,4-dichlorophenyl moiety introduces electron-withdrawing chlorine atoms, while the 3,4-dimethylphenyl group contributes steric bulk and lipophilicity. Quinazolin-4-ones are known for their diverse biological activities, including antifungal, anticancer, and pesticidal properties, depending on substituent patterns .

Properties

IUPAC Name |

2-(2,4-dichlorophenyl)-3-(3,4-dimethylphenyl)quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16Cl2N2O/c1-13-7-9-16(11-14(13)2)26-21(17-10-8-15(23)12-19(17)24)25-20-6-4-3-5-18(20)22(26)27/h3-12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTSCJFKBGGLBKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=C(C=C(C=C4)Cl)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)-3-(3,4-dimethylphenyl)quinazolin-4-one typically involves the condensation of appropriate aniline derivatives with anthranilic acid or its derivatives. The reaction is often catalyzed by acidic or basic conditions, and the use of solvents such as ethanol or acetic acid is common. The reaction mixture is usually heated to reflux to facilitate the formation of the quinazolinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)-3-(3,4-dimethylphenyl)quinazolin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents to the aromatic rings.

Scientific Research Applications

Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

Biology: It has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)-3-(3,4-dimethylphenyl)quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. Additionally, its interaction with microbial targets can result in antimicrobial activity.

Comparison with Similar Compounds

Triazole-Containing Derivatives

- Quinconazole (3-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)-4(3H)-quinazolinone) and Fluquinconazole (3-(2,4-dichlorophenyl)-6-fluoro-2-(1H-1,2,4-triazol-1-yl)-4(3H)-quinazolinone) are fungicidal agents. The triazole group enhances antifungal activity by targeting cytochrome P450 enzymes, a mechanism absent in the target compound due to the lack of a triazole substituent .

- Key Difference : The target compound replaces the triazole with a 3,4-dimethylphenyl group, likely reducing antifungal efficacy but increasing lipophilicity and metabolic stability.

Thiol/Thioxo Derivatives

- 3-(3,4-Dimethylphenyl)-2-mercapto-3H-quinazolin-4-one (84772-25-8) features a thiol group at position 2. This substitution enhances reactivity in nucleophilic reactions compared to the target compound’s dichlorophenyl group. Its molecular weight (324.42 g/mol) is lower than the target’s estimated ~430 g/mol, suggesting differences in solubility and bioavailability .

Heterocyclic Hybrid Analogues

Thiadiazolyl-Thiazolidinone Hybrids

- 2-(2,4-Dichlorophenyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazolidin-4-one (C19H15Cl2N3OS2, MW 436.36 g/mol) incorporates a thiadiazole ring, conferring planar rigidity. Its crystal structure (triclinic, P1 space group) contrasts with the target compound’s likely less symmetric packing due to the 3,4-dimethylphenyl group .

- Key Difference : The methoxyphenyl-thiadiazole moiety may enhance π-π stacking interactions in biological targets, whereas the target’s dimethylphenyl group prioritizes hydrophobic interactions.

Brominated and Halogenated Derivatives

- 6,8-Dibromo-2-(3,4-dichlorophenyl)-3-(2-(3,4-dichlorobenzoylamino)-3,5-dibromobenzamido)quinazolin-4-one (Compound 8, ) has extensive bromination, increasing molecular weight (MW ~900 g/mol) and steric hindrance. Such modifications reduce solubility but may improve binding affinity in enzyme pockets .

- Key Difference : The target compound’s lack of bromine and amide groups simplifies synthesis but may limit applications in high-affinity binding scenarios.

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Synthetic Accessibility: The target compound can likely be synthesized via Suzuki-Miyaura coupling, as demonstrated for related quinazolinones (e.g., PdCl2(PPh3)2-mediated cross-coupling in ). However, brominated derivatives require multi-step halogenation and amidation, increasing complexity .

- Biological Activity : While triazole-containing analogues (e.g., quinconazole) are established fungicides, the target compound’s dichlorophenyl and dimethylphenyl groups may shift activity toward herbicidal or anticancer applications, as seen in structurally related urea derivatives () and Rho C modulators ().

Biological Activity

2-(2,4-Dichlorophenyl)-3-(3,4-dimethylphenyl)quinazolin-4-one, a member of the quinazolinone family, has garnered attention due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including anticancer, anticonvulsant, and antimicrobial effects. This article synthesizes current research findings on its biological activity, supported by data tables and case studies.

- Molecular Formula : C22H18Cl2N2O

- Molecular Weight : 397.3 g/mol

- CAS Number : 312516-82-8

Anticancer Activity

Quinazolinone derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, in a study evaluating quinazolinone-thiazole hybrids, compounds demonstrated high cytotoxicity against prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cell lines. The most potent compound exhibited IC50 values of 10 μM for PC3, 10 μM for MCF-7, and 12 μM for HT-29 cells .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| A3 | PC3 | 10 |

| A3 | MCF-7 | 10 |

| A3 | HT-29 | 12 |

Anticonvulsant Activity

Research has indicated that quinazolinone derivatives can possess anticonvulsant properties. In a study focusing on N-substituted quinazolinones, compounds were evaluated for their ability to inhibit seizures induced by pentylenetetrazole in mice. Although the synthesized compounds did not show significant anticonvulsant activity, molecular docking suggested potential interactions with GABAergic targets .

Antimicrobial Activity

Quinazolinones have also been investigated for their antimicrobial properties. A series of quinazolinone derivatives were tested against various bacterial strains and demonstrated notable antibacterial activity. The structure-activity relationship (SAR) highlighted that substitutions at specific positions on the quinazolinone ring significantly influenced antimicrobial efficacy .

Case Studies

- Cytotoxicity Study : A recent study synthesized a series of quinazolinone derivatives and assessed their cytotoxicity using the MTT assay across different cancer cell lines. The results indicated that specific substitutions enhanced cytotoxic effects significantly compared to the parent compound.

- Anticonvulsant Evaluation : In vivo studies using the pentylenetetrazole model revealed that while some derivatives exhibited minimal anticonvulsant activity, computational docking studies provided insights into their potential mechanisms of action involving GABA receptors .

Q & A

Q. What are the key considerations for optimizing the synthesis of 2-(2,4-Dichlorophenyl)-3-(3,4-dimethylphenyl)quinazolin-4-one?

Methodological Answer: Synthesis optimization requires careful selection of solvents, temperature control, and reaction time. For quinazolinone derivatives, refluxing in methanol or ethanol under controlled temperatures (60–80°C) is common to achieve high yields (~70–85%) . Microwave-assisted synthesis can reduce reaction times and improve efficiency, as demonstrated in analogous quinazolinone derivatives . Key steps include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution reactions.

- Catalysts : Use of Lewis acids (e.g., ZnCl₂) to stabilize intermediates.

- Purification : Recrystallization in ethanol or methanol to isolate pure crystals .

Q. How can the molecular structure of this compound be reliably characterized?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For example, analogous compounds show triclinic crystal systems with unit cell parameters (e.g., a = 7.131 Å, b = 8.154 Å, c = 16.671 Å) and bond angles (e.g., C–C bond lengths = 1.35–1.48 Å) . Complementary techniques include:

- NMR spectroscopy : To confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm).

- FT-IR : Identification of carbonyl (C=O) stretches at ~1680 cm⁻¹ .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of quinazolinone derivatives?

Methodological Answer: Discrepancies in bioactivity data (e.g., antimicrobial vs. anticancer potency) may arise from assay conditions or structural variations. Strategies include:

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., dichlorophenyl vs. methoxyphenyl groups) and compare IC₅₀ values .

- Standardized assays : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and control compounds (e.g., doxorubicin) .

- Computational validation : Molecular docking to verify interactions with target proteins (e.g., EGFR kinase) .

Q. What experimental designs are recommended for studying the environmental fate of this compound?

Methodological Answer: Adopt a tiered approach:

Physicochemical profiling : Determine logP (octanol-water partition coefficient) and hydrolysis rates under varying pH .

Biotic/abiotic degradation : Use HPLC-MS to track degradation products in simulated environmental matrices (e.g., soil/water systems) .

Ecotoxicity assays : Evaluate effects on model organisms (e.g., Daphnia magna) using OECD guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.